5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine
Description
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 5, a difluoromethyl group at position 6, and an isopropylamine substituent at position 2. This compound has garnered attention in agrochemical research due to its potent fungicidal activity. Synthesized via nucleophilic substitution and fluorination strategies, its structure-activity relationships (SAR) have been extensively studied, particularly in the context of crop protection against fungal pathogens like corn rust (EC50 = 0.60 mg/L) . The difluoromethyl group enhances metabolic stability and bioavailability, while the isopropyl substituent optimizes lipophilicity for effective membrane penetration .
Properties
Molecular Formula |
C8H10ClF2N3 |
|---|---|
Molecular Weight |
221.63 g/mol |
IUPAC Name |
5-chloro-6-(difluoromethyl)-N-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10ClF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14) |
InChI Key |
NMZVELGFAIRNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not typically disclosed in public literature.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the pyrimidine ring.
Scientific Research Applications
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antifungal and acaricidal properties
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Used in the development of new agrochemicals to control pests and diseases in crops.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets. This mode of action is different from other commercial fungicides, making it a valuable tool in managing resistance .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their properties:
Physicochemical and Structural Properties
- Fluorine Effects: The difluoromethyl group in the target compound improves metabolic stability and bioavailability by reducing amine basicity (p<i>K</i>a modulation) and enhancing hydrophobic interactions .
- Crystal Packing : ’s compound exhibits weak C–H⋯F and π–π interactions, which stabilize its crystal lattice but may limit solubility. The target compound’s isopropyl group likely enhances lipophilicity, favoring membrane permeability in agricultural settings .
Biological Activity
5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 232.64 g/mol, features a chlorine atom and a difluoromethyl group on the pyrimidine ring, along with an isopropyl group attached to the nitrogen atom. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals.
The unique structure of 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The difluoromethyl group can engage in nucleophilic addition reactions, while the chlorine atom can be substituted under specific conditions, which may influence its biological interactions.
Biological Activity
The specific biological activity of 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine has not been extensively documented; however, similar pyrimidine derivatives have shown significant pharmacological properties. These compounds are often investigated for their roles as:
- Antiviral agents
- Anticancer drugs
- Antimicrobial agents
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors. Interaction studies focusing on binding affinities and inhibitory effects are essential for understanding the pharmacodynamics of this compound.
Comparative Analysis
To provide context for its potential biological activity, a comparison with structurally similar compounds is presented below:
| Compound Name | CAS Number | Similarity Index | Key Differences |
|---|---|---|---|
| 6-Chloro-N-methylpyrimidin-4-amine | 65766-32-7 | 0.78 | Contains a methyl group instead of isopropyl |
| 4-Amino-6-chloropyrimidine-5-carbonitrile | 60025-09-4 | 0.86 | Features a carbonitrile instead of difluoromethyl |
| 6-Chloro-2,5-dimethylpyrimidin-4-amine | 18260-92-9 | 0.89 | Contains dimethyl groups instead of difluoromethyl |
| 6-Chloro-N-methylpyrimidin-4-amines | 5305-59-9 | 0.84 | Methyl substitution on nitrogen |
| 4-Chloro-6-methyl-5-nitropyrimidin-2-amines | 252188 | Not listed | Contains nitro group instead of difluoromethyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
